An In-depth Technical Guide to (S)-α-(4-Methoxyphenyl)-α-phenyl-2-pyrrolidinemethanol: Structure, Properties, and Applications
An In-depth Technical Guide to (S)-α-(4-Methoxyphenyl)-α-phenyl-2-pyrrolidinemethanol: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of (S)-α-(4-methoxyphenyl)-α-phenyl-2-pyrrolidinemethanol, a chiral diarylprolinol derivative of significant interest in the fields of organocatalysis and medicinal chemistry. We delve into its molecular structure, physicochemical properties, and detailed synthetic protocols. Furthermore, this guide explores its applications as a powerful organocatalyst in asymmetric synthesis, with a focus on the underlying mechanistic principles. Finally, we discuss its relevance as a structural motif in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this versatile molecule.
Introduction
Diarylprolinol derivatives have emerged as a cornerstone of modern organocatalysis, offering a metal-free and environmentally benign alternative to traditional transition-metal catalysts for a wide array of asymmetric transformations.[1] Among these, (S)-α-(4-methoxyphenyl)-α-phenyl-2-pyrrolidinemethanol stands out due to the electronic influence of the 4-methoxy substituent on the phenyl ring, which can modulate the catalyst's reactivity and selectivity. The inherent chirality of the pyrrolidine ring, coupled with the steric bulk of the diarylmethyl group, creates a well-defined chiral environment that enables high stereocontrol in chemical reactions.
This guide will provide a detailed examination of the structural and functional aspects of this molecule, offering both theoretical insights and practical, field-proven methodologies.
Molecular Structure and Stereochemistry
The molecular structure of (S)-α-(4-methoxyphenyl)-α-phenyl-2-pyrrolidinemethanol is characterized by a central pyrrolidine ring, which provides a rigid scaffold for the stereodirecting groups. The (S)-configuration at the 2-position of the pyrrolidine ring is crucial for its function as a chiral catalyst. One of the phenyl groups bears a methoxy substituent at the para-position, which can influence the electronic properties of the catalyst through resonance and inductive effects.
While a specific crystal structure for this exact derivative is not publicly available, analysis of related compounds, such as 4-hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one and 4-methoxy-N-phenylaniline, suggests that the molecule will adopt a conformation that minimizes steric strain between the bulky diarylmethyl group and the pyrrolidine ring.[2][3]
Physicochemical Properties
The physicochemical properties of (S)-α-(4-methoxyphenyl)-α-phenyl-2-pyrrolidinemethanol are critical for its handling, formulation, and application in various solvent systems.
| Property | Value/Description | Source |
| Molecular Formula | C18H21NO2 | N/A |
| Molecular Weight | 283.37 g/mol | N/A |
| Appearance | Expected to be a white to off-white solid | [1] |
| Melting Point | Not available; parent compound (S)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol has a melting point of 77-80 °C. | [1] |
| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and THF. | [1] |
| pKa (predicted) | The pKa of the parent diphenylprolinol is predicted to be around 13.15. The 4-methoxy group is not expected to significantly alter this value. | [1] |
Synthesis and Characterization
The synthesis of (S)-α-(4-methoxyphenyl)-α-phenyl-2-pyrrolidinemethanol can be achieved through a variety of methods. A common and reliable approach starts from the readily available and chiral starting material, (S)-proline.
Synthetic Protocol
This protocol is adapted from established procedures for the synthesis of diarylprolinol derivatives.[4]
Step 1: Grignard Reaction with (S)-Proline Derivative
-
Prepare a Grignard reagent from 4-bromoanisole and magnesium turnings in anhydrous tetrahydrofuran (THF).
-
In a separate flask, protect the nitrogen of (S)-proline, for example, as the N-Boc derivative.
-
React the protected (S)-proline with the 4-methoxyphenylmagnesium bromide Grignard reagent, followed by the addition of phenylmagnesium bromide. This two-step Grignard addition constructs the diarylmethyl carbinol.
-
The reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to ensure selectivity and minimize side reactions.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The crude product is extracted with an organic solvent, such as ethyl acetate, and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 2: Deprotection and Purification
-
The protecting group on the pyrrolidine nitrogen is removed. For a Boc group, this is typically achieved by treatment with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent.
-
The deprotected product is then purified by column chromatography on silica gel to yield the pure (S)-α-(4-methoxyphenyl)-α-phenyl-2-pyrrolidinemethanol.
Caption: Synthetic workflow for 4-methoxy-substituted diphenylprolinol.
Spectroscopic Characterization
The structure of the final product is confirmed using standard spectroscopic techniques. Based on data from related compounds, the following spectral characteristics are expected:
| Technique | Expected Observations | Source |
| ¹H NMR | Signals for the pyrrolidine protons, aromatic protons of both phenyl rings, a singlet for the methoxy group protons (around 3.8 ppm), and a signal for the hydroxyl proton. | [5][6] |
| ¹³C NMR | Resonances for all carbon atoms, including the pyrrolidine carbons, the aromatic carbons (with the carbon bearing the methoxy group shifted downfield), and the methoxy carbon (around 55 ppm). | [6][7][8] |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching. | [9][10][11] |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺, along with characteristic fragmentation patterns. | [12][13][14] |
Applications in Asymmetric Organocatalysis
(S)-α-(4-methoxyphenyl)-α-phenyl-2-pyrrolidinemethanol is a precursor to highly effective organocatalysts, particularly its silyl ether derivatives.[15] These catalysts are known to promote a variety of asymmetric reactions with high enantioselectivity.
Mechanism of Action: Enamine Catalysis
The catalytic cycle typically proceeds through an enamine intermediate. The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (e.g., an aldehyde or ketone) to form a chiral enamine. This enamine then acts as a nucleophile, attacking an electrophile in a stereocontrolled manner. The steric hindrance provided by the bulky diarylmethyl group directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product. The catalyst is then regenerated upon hydrolysis of the resulting iminium ion.[16][17]
Caption: Generalized enamine catalytic cycle.
Key Applications
-
Michael Addition: The silyl ether derivatives of diarylprolinols are highly effective catalysts for the asymmetric Michael addition of aldehydes and ketones to nitroalkenes and α,β-unsaturated aldehydes.[15][18]
-
Aldol Reactions: These catalysts can also be employed in asymmetric aldol reactions, facilitating the formation of chiral β-hydroxy carbonyl compounds.[17]
-
Mannich Reactions: The formation of chiral β-amino carbonyl compounds through the Mannich reaction is another important application of these organocatalysts.[16]
The 4-methoxy group can enhance the nucleophilicity of the enamine intermediate through its electron-donating effect, potentially leading to increased reaction rates and improved yields.
Relevance in Drug Development
The pyrrolidine scaffold is a common motif in a wide range of biologically active compounds and approved drugs.[19] The structural features of 4-methoxy-substituted diarylprolinol derivatives make them attractive building blocks in medicinal chemistry.
A notable example is the investigation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline derivatives as inhibitors of GABA transport proteins (GAT1 and GAT3).[20] This research highlights that the introduction of a lipophilic 4-methoxyphenyl group at the C-4 position of the proline ring can be beneficial for potent inhibition at GAT3. While not the exact molecule of focus in this guide, this study underscores the potential of incorporating the 4-methoxyphenyl-pyrrolidine moiety into novel therapeutic agents targeting the central nervous system.
Furthermore, the ability to synthesize chiral molecules with high enantiopurity using catalysts derived from (S)-α-(4-methoxyphenyl)-α-phenyl-2-pyrrolidinemethanol is of immense value to the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry.
Conclusion
(S)-α-(4-methoxyphenyl)-α-phenyl-2-pyrrolidinemethanol is a molecule of significant academic and industrial interest. Its well-defined chiral structure, coupled with the electronic modulation provided by the 4-methoxy substituent, makes it a valuable precursor for a new generation of highly efficient organocatalysts. The applications of these catalysts in asymmetric synthesis provide a powerful tool for the construction of complex chiral molecules, including pharmaceutical intermediates. Furthermore, the inherent structural motifs of this compound hold promise for the design and discovery of novel therapeutic agents. This guide has provided a comprehensive overview of its structure, properties, synthesis, and applications, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.
References
-
Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane. (n.d.). Designer-drug.com. Retrieved from [Link]
-
Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of - Beilstein Journals. (n.d.). Retrieved from [Link]
- Aboul-Enein, H. Y., El-Difrawy, S. M., Abdallah, O. A., Khalifa, M. M., Edeid, M. M., & Werner, W. (1990). SYNTHESIS AND ANALGESIC POTENTIAL OF SOME SUBSTITUTED PYRROLIDINES. Journal of Islamic Academy of Sciences, 3(3), 180-184.
-
Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
(S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][1][5][21]OXAZABOROLE-BORANE COMPLEX. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC. Retrieved from [Link]
-
Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. (2025, November 10). Retrieved from [Link]
- Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. HETEROCYCLES, 75(4), 757.
-
Molecular docking, DFT and antiproliferative properties of 4-(3,4- dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4 - ChesterRep. (n.d.). Retrieved from [Link]
-
Characterization, photophysical and DFT calculation study on 2-(2,4-difluorophenyl)-1-(4-methoxyphenyl)-1H-imidazo[4,5-f][1][22]phenanthroline ligand. (2012, September 15). PubMed. Retrieved from [Link]
-
Diarylprolinol Derivatives in Organocatalysis From Another Point of View: Structural Aspects. (2011, July 1). Retrieved from [Link]
-
Kotsuki, H., Ikishima, H., & Okuyama, A. (2007, November 20). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1. LOCKSS: Serve Content. Retrieved from [Link]
-
-Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. | Download Scientific Diagram. (n.d.). Retrieved from [Link]
-
Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one. (n.d.). PMC. Retrieved from [Link]
-
Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005, June 1). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes We. Retrieved from [Link]
-
Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations. (2025, May 6). PMC. Retrieved from [Link]
-
Diphenylprolinol. (n.d.). Wikipedia. Retrieved from [Link]
-
Records of Natural Products-SI - ACG Publications. (n.d.). Retrieved from [Link]
-
4-Methoxy-N-phenylaniline. (n.d.). PMC. Retrieved from [Link]
- Synthesis, Quantification, DFT Calculation and Molecular Docking of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone. (n.d.). Indian Journal of Biochemistry and Biophysics (IJBB).
-
4-Methoxyphenol. (n.d.). PubChem. Retrieved from [Link]
-
Diphenylprolinol. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors. (2013, January 15). PubMed. Retrieved from [Link]
-
Synthesis, quantification, dft calculation and molecular docking of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. (n.d.). PMC. Retrieved from [Link]
-
Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). (n.d.). Retrieved from [Link]
-
Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems. (2022, September 19). TUTDoR. Retrieved from [Link]
-
Matrix-Assisted Secondary Ion Mass Spectra of Biological Compounds. (n.d.). Retrieved from [Link]
-
Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. (2026, February 19). Retrieved from [Link]
-
Mass spectrometry of Natural Products: Current, Emerging and Future Technologies. (2014, May 7). PMC. Retrieved from [Link]
-
Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl- 1,3-thiazole. (n.d.). Retrieved from [Link]
-
Powder X-ray diffraction pattern of the 4-methoxy-2-nitroaniline single crystal. (n.d.). Retrieved from [Link]
-
H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy | Request PDF. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. (n.d.). Retrieved from [Link]
-
Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. (n.d.). MDPI. Retrieved from [Link]
-
Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants. (n.d.). MDPI. Retrieved from [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (n.d.). MDPI. Retrieved from [Link]
-
methanone. (n.d.). MDPI. Retrieved from [Link]022/4/13926)
Sources
- 1. (S)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol: properties, synthesis and safety_Chemicalbook [chemicalbook.com]
- 2. 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Methoxy-N-phenylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. pdf.journalagent.com [pdf.journalagent.com]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls [beilstein-journals.org]
- 12. masspec.scripps.edu [masspec.scripps.edu]
- 13. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 16. kochi.repo.nii.ac.jp [kochi.repo.nii.ac.jp]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]
- 19. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. designer-drug.com [designer-drug.com]
- 22. DSpace [chesterrep.openrepository.com]
